molecular formula C24H23N3O4S B1225234 (2S)-3-methyl-2-[[(3-methylphenyl)-oxomethyl]amino]butanoic acid (4-oxo-2-pyrimido[2,1-b][1,3]benzothiazolyl)methyl ester

(2S)-3-methyl-2-[[(3-methylphenyl)-oxomethyl]amino]butanoic acid (4-oxo-2-pyrimido[2,1-b][1,3]benzothiazolyl)methyl ester

Cat. No. B1225234
M. Wt: 449.5 g/mol
InChI Key: SQMFWJMPYREEDQ-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-methyl-2-[[(3-methylphenyl)-oxomethyl]amino]butanoic acid (4-oxo-2-pyrimido[2,1-b][1,3]benzothiazolyl)methyl ester is a secondary carboxamide.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Research on the synthesis and properties of thienopyrimidinones and related heterocyclic compounds highlights the diversity of chemical reactions these molecules can undergo, providing a foundation for the synthesis of complex molecules like the one . Kucherenko et al. (2008) detailed the condensation reactions to produce isomeric benzoic acids and their derivatives, a process that might be relevant for synthesizing structurally complex esters and acids (Kucherenko, Zadorozhny, & Kovtunenko, 2008). Such methodologies are crucial for developing new pharmaceuticals and materials with specific desired properties.

Solubility and Material Science Applications

  • The solubility of related heterocyclic compounds in various solvents has been studied, which is essential for their application in material science and pharmaceutical formulation. Song, Qu, and Wang (2010) explored the solubility of a structurally related compound in multiple solvents, providing insights into how different solvent environments affect the solubility of complex molecules, which is vital for drug delivery and material processing (Song, Qu, & Wang, 2010).

Pharmacological and Biological Applications

  • The synthesis of new heterocyclic scaffolds with potential medicinal purposes was documented by Hilal et al. (2006), who prepared a series of derivatives for antibacterial, antifungal, and anticancer (cytotoxic) activities. This research illustrates the broad application of complex heterocyclic compounds in searching for new therapeutic agents (Hilal, Ali-Shtayeh, Arafat, Al‐Tel, Voelter, & Barakat, 2006).

properties

Product Name

(2S)-3-methyl-2-[[(3-methylphenyl)-oxomethyl]amino]butanoic acid (4-oxo-2-pyrimido[2,1-b][1,3]benzothiazolyl)methyl ester

Molecular Formula

C24H23N3O4S

Molecular Weight

449.5 g/mol

IUPAC Name

(4-oxopyrimido[2,1-b][1,3]benzothiazol-2-yl)methyl (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoate

InChI

InChI=1S/C24H23N3O4S/c1-14(2)21(26-22(29)16-8-6-7-15(3)11-16)23(30)31-13-17-12-20(28)27-18-9-4-5-10-19(18)32-24(27)25-17/h4-12,14,21H,13H2,1-3H3,(H,26,29)/t21-/m0/s1

InChI Key

SQMFWJMPYREEDQ-NRFANRHFSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)OCC2=CC(=O)N3C4=CC=CC=C4SC3=N2

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C(C)C)C(=O)OCC2=CC(=O)N3C4=CC=CC=C4SC3=N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-3-methyl-2-[[(3-methylphenyl)-oxomethyl]amino]butanoic acid (4-oxo-2-pyrimido[2,1-b][1,3]benzothiazolyl)methyl ester
Reactant of Route 2
(2S)-3-methyl-2-[[(3-methylphenyl)-oxomethyl]amino]butanoic acid (4-oxo-2-pyrimido[2,1-b][1,3]benzothiazolyl)methyl ester
Reactant of Route 3
Reactant of Route 3
(2S)-3-methyl-2-[[(3-methylphenyl)-oxomethyl]amino]butanoic acid (4-oxo-2-pyrimido[2,1-b][1,3]benzothiazolyl)methyl ester
Reactant of Route 4
Reactant of Route 4
(2S)-3-methyl-2-[[(3-methylphenyl)-oxomethyl]amino]butanoic acid (4-oxo-2-pyrimido[2,1-b][1,3]benzothiazolyl)methyl ester
Reactant of Route 5
Reactant of Route 5
(2S)-3-methyl-2-[[(3-methylphenyl)-oxomethyl]amino]butanoic acid (4-oxo-2-pyrimido[2,1-b][1,3]benzothiazolyl)methyl ester
Reactant of Route 6
(2S)-3-methyl-2-[[(3-methylphenyl)-oxomethyl]amino]butanoic acid (4-oxo-2-pyrimido[2,1-b][1,3]benzothiazolyl)methyl ester

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